molecular formula C15H14N2S B1275853 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 37071-21-9

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B1275853
CAS No.: 37071-21-9
M. Wt: 254.4 g/mol
InChI Key: ZQJVUOUXDIKOII-UHFFFAOYSA-N
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Description

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic compound that features a benzothiophene core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and nitrile functional groups in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with phenylacetonitrile in the presence of a base can lead to the formation of the desired benzothiophene derivative. The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol, with the addition of catalysts like sodium or potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and halogenated benzothiophene compounds. These products can further undergo additional transformations to yield a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For instance, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
  • 2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile
  • 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential biological activity. The phenyl group can participate in π-π interactions and increase the compound’s affinity for certain biological targets, making it a promising candidate for drug development and other applications .

Properties

IUPAC Name

2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c16-9-13-12-7-6-11(8-14(12)18-15(13)17)10-4-2-1-3-5-10/h1-5,11H,6-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJVUOUXDIKOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162135
Record name 2-Amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37071-21-9
Record name 2-Amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37071-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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